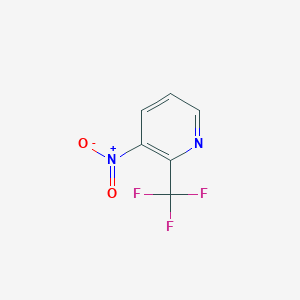
3-Bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond. This compound is characterized by the presence of bromine atoms at the 3 and 3’ positions and methyl groups at the 4, 4’, 5, and 5’ positions. It is used in various applications, particularly in the field of organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- typically involves the bromination of 2,2’-bithiophene. The process begins with the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst, such as iron or aluminum chloride, to introduce bromine atoms at the 3 and 3’ positions. The methylation of the compound can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille coupling reactions, with reagents such as boronic acids or stannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various oligothiophenes and polymers, which are valuable in organic electronics .
Scientific Research Applications
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- has several scientific research applications:
Organic Electronics: It is used in the design and synthesis of organic solar cells, thin-film transistors, and chemical sensors.
Optoelectronics: The compound is employed in the development of photovoltaic cells and other optoelectronic devices.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- involves its ability to participate in electron transfer processes. The presence of bromine and methyl groups influences the electronic properties of the compound, making it suitable for use in electronic and optoelectronic applications. The molecular targets and pathways involved include the formation of conjugated systems that facilitate electron mobility .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Another brominated derivative of bithiophene, used in similar applications.
2,5-Dibromo-3-hexylthiophene: A compound used in the synthesis of regioregular polymers for organic electronics.
Uniqueness
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is unique due to the specific positioning of bromine and methyl groups, which significantly affect its electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic electronic materials .
Properties
CAS No. |
103382-70-3 |
|---|---|
Molecular Formula |
C12H12Br2S2 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3 |
InChI Key |
PFUXHJBRYJKIAP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
Canonical SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)










![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
